molecular formula C23H21FN4O2 B2617324 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide CAS No. 1112393-07-3

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide

Cat. No.: B2617324
CAS No.: 1112393-07-3
M. Wt: 404.445
InChI Key: VFJQNWKWAPDISI-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzofuro-pyrimidine core, a fluorobenzyl group, and a piperidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzofuro-pyrimidine core: This can be achieved through a cyclization reaction involving a suitable benzofuran derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzofuro-pyrimidine intermediate.

    Attachment of the piperidine carboxamide moiety: This can be accomplished through an amide coupling reaction using a piperidine derivative and a carboxylic acid or its activated ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind selectively to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-chlorobenzyl)piperidine-3-carboxamide : Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
  • 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide : Similar structure but with a methylbenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-17-9-7-15(8-10-17)12-25-23(29)16-4-3-11-28(13-16)22-21-20(26-14-27-22)18-5-1-2-6-19(18)30-21/h1-2,5-10,14,16H,3-4,11-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJQNWKWAPDISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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